N'-(2-hydroxy-3-methoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide
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Overview
Description
N’-(2-hydroxy-3-methoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-hydroxy-3-methoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide typically involves the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and 2-(2-naphthyloxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(2-hydroxy-3-methoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(2-hydroxy-3-methoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-hydroxybenzylidene)-2-(2-naphthyloxy)acetohydrazide
- N’-(3-methoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide
- N’-(2-hydroxy-3-methoxybenzylidene)-2-(1-naphthyloxy)acetohydrazide
Uniqueness
N’-(2-hydroxy-3-methoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds. Its combination of hydroxy, methoxy, and naphthyloxy groups can influence its interaction with biological targets and its overall stability.
Properties
CAS No. |
303085-91-8 |
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Molecular Formula |
C20H18N2O4 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-2-naphthalen-2-yloxyacetamide |
InChI |
InChI=1S/C20H18N2O4/c1-25-18-8-4-7-16(20(18)24)12-21-22-19(23)13-26-17-10-9-14-5-2-3-6-15(14)11-17/h2-12,24H,13H2,1H3,(H,22,23)/b21-12+ |
InChI Key |
CWBLDBUQGOLEBC-CIAFOILYSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/NC(=O)COC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC(=O)COC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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